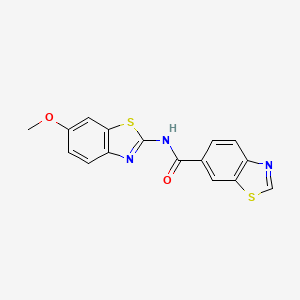

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-based compound featuring a carboxamide bridge connecting two benzothiazole moieties. Benzothiazoles are renowned for their versatility in medicinal chemistry, often serving as scaffolds for kinase inhibitors, antimicrobial agents, and fluorescent probes .

Crystallographic studies of structurally analogous compounds, such as 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (C₂₀H₂₄N₂O₂S), reveal planar configurations stabilized by intermolecular N–H⋯N hydrogen bonds and non-classical C–H⋯O interactions, forming supramolecular ribbons . These structural features suggest that the target compound likely exhibits similar stability and intermolecular interaction patterns, critical for its pharmacological profile.

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S2/c1-21-10-3-5-12-14(7-10)23-16(18-12)19-15(20)9-2-4-11-13(6-9)22-8-17-11/h2-8H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVDTRVHUCSLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with a suitable carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require the use of catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various substituents on the benzothiazole rings, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The exact molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Differences and Implications

Substituent Effects: Methoxy vs. Thiazole vs.

Biological Activity: The tyrosine kinase inhibitor 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide demonstrates the importance of halogen substituents (iodine) and polar side chains (hydroxyethoxy) in enhancing target specificity .

Crystallographic Behavior :

- Analogues like 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide exhibit dimerization via N–H⋯N hydrogen bonds and S⋯S interactions (3.62 Å), suggesting similar packing efficiency in the target compound .

Research Findings and Trends

- Synthetic Routes : Many benzothiazole carboxamides are synthesized via condensation reactions between activated carboxylic acid derivatives (e.g., imidazole intermediates) and benzothiazole amines, as seen in and .

- Pharmacokinetics : Methoxy and fluoro substituents generally improve metabolic stability, while nitro groups may increase reactivity and photodegradation risks .

- Structure-Activity Relationships (SAR) :

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

| Compound ID | logP | logD (pH 7.4) | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Target Compound* | ~3.5 | ~3.4 | ~74 | 1 | 8 |

| 3.87 | 3.87 | 74.01 | 1 | 8 | |

| ~4.1 | ~3.9 | 110.3 | 2 | 10 |

*Estimated based on structural similarity to .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound involves several steps:

- Formation of 2-amino-6-methoxybenzothiazole : This intermediate is synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde in the presence of an oxidizing agent.

- Coupling Reaction : The intermediate is then coupled with benzyl bromide in the presence of a base such as potassium carbonate.

- Carboxamide Formation : Finally, the compound is reacted with benzo[d]thiazole-2-carboxylic acid chloride in the presence of a base like triethylamine to yield the desired product .

Biological Activity and Mechanisms

This compound exhibits various biological activities:

Anticancer Activity

Research indicates that this compound has potential anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it can inhibit cyclooxygenase (COX) enzymes, which are implicated in tumor growth and inflammation .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. By inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation .

Antimicrobial Properties

Recent studies have highlighted its antimicrobial activity against various pathogens. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |

| Study B | Showed potent anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40%. |

| Study C | Exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against tested bacterial strains. |

Comparison with Similar Compounds

The unique structure of this compound differentiates it from similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Compound X | Lacks methoxy group | Limited anti-inflammatory properties |

| Compound Y | Contains morpholine instead of benzyl | Reduced anticancer efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.